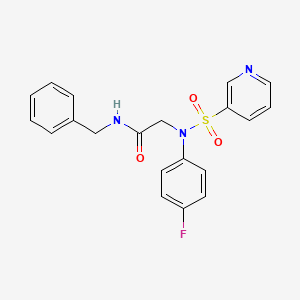

N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

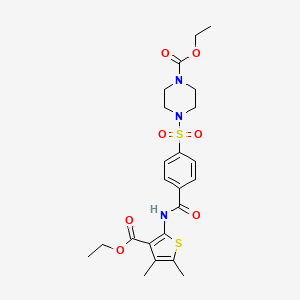

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide” isn’t available in the sources I found .Chemical Reactions Analysis

There isn’t any specific information available about the chemical reactions of "N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide" .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide” aren’t available in the sources I found .Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

In the realm of medicinal chemistry, N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide derivatives have been explored for their potential in inhibiting phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are critical in the pathways of cell growth, proliferation, and survival. These investigations aim to enhance metabolic stability and optimize therapeutic profiles for cancer treatment. For instance, specific modifications to the heterocyclic core of these compounds have led to analogues with improved in vitro potency and reduced metabolic deacetylation, highlighting the compound's potential as a cancer therapeutic agent (Stec et al., 2011).

Anticancer Properties

Further studies have focused on the synthesis of sulfonamide derivatives, including N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide, to assess their cytotoxic activities against various cancer cell lines. These compounds have demonstrated significant anticancer effects, particularly against breast and colon cancer cell lines, suggesting their potential as therapeutic agents in oncology. The research underscores the importance of the sulfonamide group in enhancing the anticancer activity of these derivatives (Ghorab et al., 2015).

Antitumor and Antimalarial Activities

Additionally, certain sulfonamide derivatives, including the subject compound, have been designed and synthesized with the intent to achieve potent antitumor agents with low toxicity. These efforts have led to compounds exhibiting high therapeutic indices and significant antitumor activity in animal models, presenting a promising avenue for the development of new cancer therapies (Huang et al., 2001). Moreover, their potential utility in treating infectious diseases has been highlighted through investigations into their antimalarial activities and their role in combating COVID-19, showcasing the broad spectrum of therapeutic applications of these sulfonamide derivatives (Fahim & Ismael, 2021).

Kinase Inhibition for Cancer Treatment

The exploration of N-benzyl substituted acetamide derivatives has also extended to their role in kinase inhibition, particularly targeting Src kinase as a strategy for cancer treatment. These studies have resulted in derivatives that inhibit Src kinase activity, thereby impeding cancer cell proliferation and highlighting the therapeutic potential of these compounds in targeted cancer therapy (Fallah-Tafti et al., 2011).

Mechanism of Action

Safety and Hazards

There isn’t any specific information available about the safety and hazards of "N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide".

Future Directions

properties

IUPAC Name |

N-benzyl-2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c21-17-8-10-18(11-9-17)24(28(26,27)19-7-4-12-22-14-19)15-20(25)23-13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQYCVSSWHPTNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)

![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)

![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)

![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)